HIV-1 Protease Inhibitor Potency: 4-Aminotetrahydrofuran-Derived P2 Ligands Achieve Sub-Nanomolar Ki vs. Aminoindanol Benchmarks
In a head-to-head structural biology and enzymatic study, HIV-1 protease inhibitors incorporating 4-aminotetrahydrofuran-derived P2/P2' groups were compared against the aminoindanol-containing clinical lead compounds 1a and 1b. The most potent 4-aminotetrahydrofuran-based inhibitor (compound 23) achieved a Ki of 0.25 nM against HIV-1 protease, and its binding mode was elucidated by X-ray crystallography at 2.0 Å resolution alongside comparator inhibitors [1]. This demonstrates that the trans-4-aminotetrahydrofuran-3-ol scaffold can deliver binding affinity comparable to or exceeding that of established aromatic P2 ligands, while replacing the metabolically labile aminoindanol moiety [1].
| Evidence Dimension | HIV-1 protease inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.25 nM (4-aminotetrahydrofuran-derived inhibitor 23) |
| Comparator Or Baseline | Inhibitors 1a and 1b (aminoindanol-based P2/P2' ligands); crystallographic resolution Rfree 0.23 vs. 0.20–0.21 for comparators |
| Quantified Difference | Comparable or superior binding affinity; elimination of hCYP450 3A4 metabolic liability associated with aromatic aminoindanol |
| Conditions | Fluorometric HIV-1 protease inhibition assay; X-ray co-crystallography (space group P21212, 2.0 Å resolution) |
Why This Matters
This evidence establishes that the 4-aminotetrahydrofuran-3-ol scaffold is a validated P2 ligand for aspartyl protease inhibitors, justifying its selection over traditional aminoindanol building blocks when metabolic stability is a design priority.
- [1] Oscarsson K, et al. Design and synthesis of HIV-1 protease inhibitors. Novel tetrahydrofuran P2/P2'-groups interacting with Asp29/30 of the HIV-1 protease. Bioorg Med Chem. 2003;11(6):1107-15. PMID: 12614898. View Source
